The compound [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate is a synthetic organic molecule with significant pharmaceutical relevance. Commonly known as Valbenazine, it has been developed for the treatment of movement disorders such as tardive dyskinesia. The compound is classified under the category of benzoquinolizines, which are characterized by their complex bicyclic structures.
Valbenazine was synthesized and developed by Neurocrine Biosciences and has gained approval for clinical use in the United States. The compound is derived from the natural product tetrabenazine, which has similar pharmacological properties but different structural characteristics.
Valbenazine falls under the classification of monoamine depleters and acts primarily as a selective vesicular monoamine transporter 2 inhibitor. It is utilized in therapeutic settings to manage abnormal involuntary movements associated with certain psychiatric conditions.
The synthesis of Valbenazine involves several key steps that utilize both organic synthesis techniques and advanced purification methods. The primary synthetic route includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and characterization of intermediates and final products.
The molecular structure of Valbenazine can be represented by its chemical formula with a molecular mass of approximately 317.42 g/mol.
Valbenazine undergoes various chemical reactions typical for amides and ethers. Key reactions include:
Reactions are typically monitored using chromatographic techniques to determine conversion rates and product formation.
Valbenazine primarily acts by inhibiting the vesicular monoamine transporter 2, leading to a decrease in monoamine neurotransmitter release, particularly dopamine. This mechanism helps in reducing excessive dopaminergic activity that contributes to movement disorders.
Clinical studies have shown that Valbenazine effectively reduces tardive dyskinesia symptoms, with a favorable safety profile compared to older treatments like tetrabenazine .
Valbenazine is primarily used in clinical settings for treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term antipsychotic medication use. Its development marks a significant advancement in managing this challenging side effect of psychiatric treatment.
In addition to its therapeutic use, ongoing research explores its potential applications in other movement disorders and neurological conditions due to its unique mechanism of action on neurotransmitter systems .
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5